N-methyl-3-(piperidin-2-yl)propanamide hydrochloride

Description

Chemical Structure and Properties

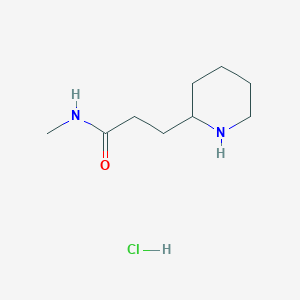

N-Methyl-3-(piperidin-2-yl)propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone substituted with an N-methyl group and a piperidin-2-yl moiety. Its molecular formula is C₁₀H₁₉N₂O·HCl, with a molecular weight of approximately 218.74 g/mol. The compound is marketed as a pharmaceutical building block for drug discovery and development, particularly in neuropharmacology and metabolic disorder research .

Applications and Relevance

The piperidine ring and amide functionality make this compound a versatile intermediate in synthesizing ligands for G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. Its hydrochloride salt form enhances solubility and stability, facilitating its use in preclinical studies .

Properties

IUPAC Name |

N-methyl-3-piperidin-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-10-9(12)6-5-8-4-2-3-7-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKHFPTEPHXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride typically involves the synthesis of the parent amide, N-methyl-3-(piperidin-2-yl)propanamide, followed by conversion to its hydrochloride salt. The general synthetic strategy includes:

- Amidation Reaction: Formation of the propanamide moiety by reacting suitable piperidine derivatives with acylating agents such as acid chlorides or activated esters.

- Salt Formation: Treatment of the free amide with hydrochloric acid under mild conditions to obtain the hydrochloride salt, enhancing solubility and stability.

Detailed Preparation Methodology

Based on available chemical synthesis literature and industrial protocols, the preparation can be broken down as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of N-methyl-3-(piperidin-2-yl)propanamide | Reaction of 3-(piperidin-2-yl)propanoic acid (or derivative) with methylamine or methylating agent in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activation of carboxylic acid followed by nucleophilic substitution to form the amide bond |

| 2. Purification of the amide | Recrystallization or chromatographic techniques | Removal of byproducts and impurities |

| 3. Conversion to hydrochloride salt | Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) at room temperature | Formation of the hydrochloride salt to improve physicochemical properties |

This method is supported by the general industrial practice of preparing amide hydrochloride salts for enhanced stability and solubility.

Industrial Scale Considerations

Industrial production optimizes the above steps by:

- Utilizing continuous flow reactors for precise control over reaction time and temperature.

- Employing advanced purification techniques such as crystallization under controlled conditions to ensure high purity.

- Optimizing reagent stoichiometry and solvent systems to maximize yield and minimize waste.

Reaction Mechanisms and Chemical Analysis

Amidation Mechanism

The amidation step involves activation of the carboxyl group of 3-(piperidin-2-yl)propanoic acid derivatives, often through carbodiimide coupling agents, which form an O-acylisourea intermediate. This intermediate then reacts with methylamine to form the amide bond:

$$

\text{R-COOH} + \text{DCC} \rightarrow \text{R-COO-DCC intermediate} \rightarrow \text{R-CONHCH}_3

$$

Salt Formation

The free base amide reacts with hydrochloric acid to form the hydrochloride salt by protonation of the piperidine nitrogen:

$$

\text{R-CONHCH}3 + \text{HCl} \rightarrow \text{R-CONHCH}3 \cdot \text{HCl}

$$

This salt formation enhances aqueous solubility and stability, important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction type | Batch amidation with DCC coupling | Continuous flow amidation with optimized coupling agents |

| Solvent | Dry acetonitrile, ethanol | Optimized solvent mixtures for solubility and reaction kinetics |

| Temperature | 0 °C to room temp | Controlled temperature zones in flow reactors |

| Reaction time | 12–24 hours | Reduced to hours or minutes via flow chemistry |

| Purification | Recrystallization, filtration | Crystallization, solvent extraction, filtration |

| Yield | Moderate to high (60–85%) | High (>90%) due to process optimization |

| Salt formation | Room temperature HCl treatment | Controlled HCl dosing with in-line monitoring |

Supporting Research Findings

While direct published synthesis of this compound is limited in open literature, analogous propanamide derivatives bearing piperidine rings have been synthesized using similar amidation and salt formation protocols. These studies confirm:

- The efficacy of carbodiimide-mediated coupling reactions for amide bond formation.

- The stability and improved solubility of hydrochloride salts formed by treatment with HCl.

- The feasibility of scaling up using continuous flow reactors and optimized purification.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride has a molecular formula of C9H18N2O·HCl and a molecular weight of approximately 206.71 g/mol. The structure features a piperidine ring, which is crucial for its biological activity, alongside an amide functional group that enhances its reactivity in organic synthesis.

Pharmaceutical Research Applications

Lead Compound in Drug Development

this compound is often utilized as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a building block for synthesizing various drug candidates targeting different therapeutic areas, including neurological disorders and pain management.

Biological Activity Investigations

Research has indicated that this compound exhibits various biological activities. It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These investigations are critical for understanding its pharmacological profile and therapeutic potential.

Organic Synthesis Applications

Versatile Synthetic Intermediate

The compound's unique structure makes it a valuable intermediate in organic synthesis. It can undergo typical reactions associated with amides and piperidine derivatives, allowing for further modifications that can lead to the creation of novel compounds with desired properties.

Comparison with Related Compounds

Here is a comparative table highlighting this compound alongside related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpiperidine | C6H15N | Lacks the propanamide group; primarily studied for basicity and solubility. |

| 1-(2-Piperidyl)-N-methylmethanamine | C8H18N2 | Contains an additional amine group; studied for stimulant properties. |

| N,N-Dimethylpiperidinone | C8H15NO | Features a ketone instead of an amide; used in different synthetic pathways. |

| This compound | C9H18N2O·HCl | Combines piperidine structure with amide functionality, offering distinct biological activities. |

Case Studies and Research Findings

Investigations into Pharmacological Effects

Recent studies have focused on the interaction of this compound with various receptors to elucidate its mechanism of action. Although specific mechanisms remain under investigation, preliminary data suggest that it may modulate receptor activity, which could lead to therapeutic applications in treating conditions like depression or anxiety disorders .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, including the reaction of piperidine derivatives with appropriate acylating agents. These methodologies are vital for producing the compound in sufficient quantities for research and development purposes .

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Piperidine-Substituted Propanamides

Variations in the position of the piperidine substitution significantly alter physicochemical and biological properties:

Key Findings :

- The 2-yl isomer exhibits higher binding affinity for serotonin receptors (5-HT) compared to the 3-yl and 4-yl isomers due to optimal spatial alignment of the piperidine nitrogen .

- The 4-yl isomer shows enhanced metabolic stability in hepatic microsome assays, making it preferable for oral drug formulations .

Functional Group Analogues

Propanamide Derivatives with Aromatic Substituents

Key Findings :

- Duloxetine hydrochloride demonstrates potent serotonin-norepinephrine reuptake inhibition (SNRI) due to its naphthyloxy and thiophene groups, which enhance lipophilicity and target binding .

- The methylamino analogue lacks the piperidine ring, resulting in reduced CNS penetration and applicability in peripheral drug design .

Piperidine-Based Esters vs. Amides

Biological Activity

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and an amide functional group, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 206.71 g/mol.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological properties:

- Neurotransmission Modulation : It enhances synaptic transmission by inhibiting acetylcholinesterase, which may have implications for treating neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms remain under investigation. The compound's structural similarities to other piperidine derivatives imply possible interactions with cancer-related pathways .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The piperidine structure allows it to mimic natural ligands, facilitating binding and modulation of target activities .

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer and leukemia cells. These compounds often induce DNA fragmentation and activate apoptotic pathways, such as caspase activation .

- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that this compound can act as a competitive inhibitor in certain enzymatic reactions, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The unique combination of the piperidine structure and amide functionality distinguishes this compound from other related compounds. Below is a comparison table highlighting structural differences and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-Methylpiperidine | C6H15N | Lacks the propanamide group; studied for basicity | Limited pharmacological activity |

| 1-(2-Piperidyl)-N-methylmethanamine | C8H18N2 | Contains an additional amine group; stimulant properties | Moderate stimulant effects |

| N,N-Dimethylpiperidinone | C8H15NO | Features a ketone instead of an amide | Used in synthetic pathways |

| This compound | C9H16ClN | Combines piperidine and amide functionalities | Potential anticancer and neuroactive effects |

Q & A

Basic: What are the recommended safe handling and storage protocols for N-methyl-3-(piperidin-2-yl)propanamide hydrochloride?

Answer:

- Handling: Avoid inhalation of dust/aerosols and skin contact. Use PPE including nitrile gloves (tested for permeability) and ANSI-approved eye protection. Ensure local exhaust ventilation to minimize airborne concentrations .

- Storage: Store in a dry, cool environment (2–8°C) away from incompatible substances. Use airtight containers to prevent moisture absorption and degradation .

- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of per institutional hazardous waste guidelines. Avoid dry sweeping to prevent dust dispersion .

Basic: How can researchers assess the stability of this compound under experimental conditions?

Answer:

- Temperature Stability: Conduct accelerated stability studies (e.g., 25°C/60% RH and 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV or LC-MS, comparing peak purity against fresh samples .

- Light Sensitivity: Expose aliquots to UV-Vis light (ICH Q1B guidelines) and analyze for photodegradants. Use amber glassware for light-sensitive experiments .

- Humidity Control: Perform dynamic vapor sorption (DVS) to quantify hygroscopicity. Store desiccated samples with silica gel to mitigate hydrolysis .

Basic: What analytical techniques are suitable for confirming the identity and purity of this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: Compare H/C NMR spectra with reference data (e.g., piperidine ring protons at δ 2.5–3.5 ppm, amide carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO·HCl) with ≤3 ppm mass error .

- Purity Assessment:

- HPLC-UV/ELSD: Use a C18 column (0.1% TFA in water/acetonitrile gradient) to quantify impurities. Ensure ≥95% purity for pharmacological studies .

Advanced: What challenges arise in structural elucidation due to stereochemical complexity?

Answer:

- Stereoisomerism: The piperidine ring and propanamide side chain may introduce chiral centers. Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers .

- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration. Compare experimental vs. simulated powder XRD patterns to confirm polymorphism .

Advanced: How can researchers identify potential pharmacological targets for this compound?

Answer:

- Computational Docking: Screen against GPCR or monoamine transporter databases (e.g., PDBe-KB) using AutoDock Vina. Prioritize targets with docking scores ≤-8.0 kcal/mol .

- Receptor Binding Assays: Perform competitive radioligand binding (e.g., H-citalopram for serotonin transporters) at 0.1–10 µM concentrations. Validate selectivity via secondary targets (e.g., dopamine D2 receptors) .

Advanced: How should conflicting toxicity data be resolved during preclinical evaluation?

Answer:

- In Vitro Cytotoxicity: Test in HEK293 or HepG2 cells using MTT assays (48-hour exposure). Compare IC values with positive controls (e.g., cisplatin) .

- In Vivo Acute Toxicity: Administer escalating doses (10–100 mg/kg) to rodents. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) for 14 days. Reconcile discrepancies using OECD Guideline 423 .

Advanced: What strategies optimize solubility for in vivo pharmacokinetic studies?

Answer:

- Salt Selection: Screen counterions (e.g., besylate, maleate) via pH-solubility profiling. Hydrochloride salts typically enhance aqueous solubility (e.g., 5–10 mg/mL in PBS) .

- Co-Solvent Systems: Use 10–20% PEG-400 or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability. Characterize solubility via shake-flask method at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.